Sodium o-dodecylbenzenesulfonate

Descripción general

Descripción

Sodium o-dodecylbenzenesulfonate is an organic compound that belongs to the class of anionic surfactants. It is commonly used in various cleaning and detergent formulations due to its excellent wetting, dispersion, and decontamination properties. The compound has the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 g/mol . It is typically found as a white or yellowish powder or flake solid that is easily soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of sodium o-dodecylbenzenesulfonate involves several key steps: alkylation, sulfonation, and neutralization. Initially, benzene reacts with dodecolefin to form dodecyl benzene through an alkylation process . This dodecyl benzene is then subjected to sulfonation using sulfur trioxide (SO₃) to produce dodecyl benzene sulfonic acid . Finally, the sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of sulfur trioxide for sulfonation due to its high reactivity and efficiency . The process requires strict control of reaction conditions to ensure product quality and performance. The sulfonation reaction is exothermic and occurs almost instantaneously, necessitating careful management of temperature and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Sodium o-dodecylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids or sulfonates, while reduction may yield hydrocarbons or alcohols .

Aplicaciones Científicas De Investigación

Sodium o-dodecylbenzenesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of sodium o-dodecylbenzenesulfonate involves its ability to reduce surface tension and disrupt cell membranes. The compound has a hydrophobic alkyl chain and a hydrophilic sulfonate group, allowing it to interact with both water and oil phases . This amphiphilic nature enables it to form micelles, which encapsulate and solubilize hydrophobic substances, facilitating their removal . Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis and antibacterial effects .

Comparación Con Compuestos Similares

Sodium o-dodecylbenzenesulfonate is often compared with other anionic surfactants such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES) . While all these compounds share similar surfactant properties, this compound is unique in its ability to form stable emulsions and its superior decontamination and antibacterial properties . Other similar compounds include:

Sodium lauryl sulfate (SLS): Commonly used in personal care products for its foaming properties.

Sodium laureth sulfate (SLES): Known for its mildness and used in shampoos and body washes.

Propiedades

Número CAS |

15163-46-9 |

|---|---|

Fórmula molecular |

C18H30NaO3S |

Peso molecular |

349.5 g/mol |

Nombre IUPAC |

sodium;2-dodecylbenzenesulfonate |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21); |

Clave InChI |

YFDKVXNMRLLVSL-UHFFFAOYSA-N |

SMILES |

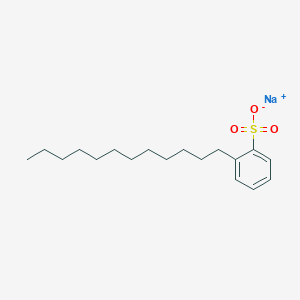

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.[Na] |

Key on ui other cas no. |

25155-30-0 15163-46-9 |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

27176-87-0 (Parent) |

Sinónimos |

deterlon Dobanic acid 83 dodecyl benzene sulfonic acid sodium dodecylbenzenesulfonic acid dodecylbenzenesulfonic acid, potassium salt dodecylbenzenesulfonic acid, sodium salt sodium dodecyl benzene sulfonate sodium dodecylbenzenesulfonate sodium laurylbenzenesulfonate sulfanol sulfanol NP 1 sulfonol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.